molecular formula C14H10N4O5S B2618232 N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-54-2

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2618232
CAS No.: 851944-54-2
M. Wt: 346.32
InChI Key: CVONZLGHKPJKKO-UHFFFAOYSA-N
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Description

“N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives . These compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, as well as their free radical scavenging activity .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . The synthesized compounds were confirmed for their structure by means of various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Screening

Several studies have synthesized novel derivatives of thiazolo[3,2-a]pyrimidine and related heterocyclic systems, focusing on their potential biological activities. For instance, research has been conducted on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, highlighting the importance of these compounds in antidiabetic research (Lalpara et al., 2021). Additionally, the synthesis of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, with these compounds showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Evaluation

Research into the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has provided insights into their potential as anticancer agents. Studies have characterized these compounds and evaluated their in vitro cytotoxic activity, contributing to the understanding of their therapeutic potential (Hassan et al., 2014; Hassan et al., 2015). Moreover, the synthesis, characterization, antimicrobial, and anticancer evaluation of pyrimidines clubbed with thiazolidinone have shown promising results against microbial strains and cervical cancer cell lines (Verma & Verma, 2022).

Antifungal and Antimicrobial Activities

The antifungal effect of certain derivatives on important types of fungi has been investigated, providing valuable data on the antifungal properties of these compounds (Jafar et al., 2017). Similarly, the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety have been explored, highlighting their potential in antimicrobial therapy (Bondock et al., 2008).

Structural Modifications and Aggregation

Structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have been studied to gain insights into their conformational features and the impact on biological activity. These studies contribute to the understanding of how structural changes affect the properties and efficacy of these compounds (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVONZLGHKPJKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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